Antifungal agent 86
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 86 involves the condensation of cyclohexanecarboxylic acid with 5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine . The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 86 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with functional groups such as halogens or nitro groups.
Scientific Research Applications
Antifungal agent 86 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Industry: May be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The antifungal activity of Antifungal agent 86 is believed to be due to its ability to interfere with the growth and reproduction of fungi . The compound likely targets specific enzymes or pathways essential for fungal cell wall synthesis or function, leading to the inhibition of fungal growth.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound from which Antifungal agent 86 is derived.
5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine: The amine component used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which combines a naphthylmethyl group, a thiazole ring, and a cyclohexanecarboxamide moiety
Properties
CAS No. |
327077-97-4 |
---|---|
Molecular Formula |
C21H22N2OS |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24) |
InChI Key |
WJAMFZVSJYMDDT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
41F5; 41F-5; 41F 5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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